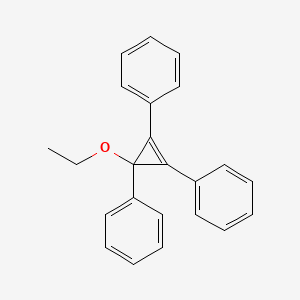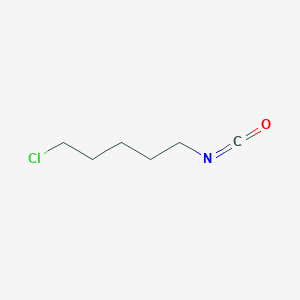
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride is a chemical compound with the molecular formula C7H18ClN2O4P·2HCl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride typically involves the reaction of 3-(2-chloroethyl)aminopropylamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet the required specifications for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies involving the interaction of chemicals with biological systems.
Medicine: It serves as a reference standard in the development and testing of pharmaceutical drugs.
Wirkmechanismus
The mechanism of action of 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of cellular processes. This interaction can result in the disruption of cellular functions and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A widely used chemotherapeutic agent with similar structural features.
Ifosfamide: Another chemotherapeutic agent with a similar mechanism of action.
Trofosfamide: A related compound used in cancer treatment.
Uniqueness
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride is unique due to its specific chemical structure, which allows it to be used as a reference standard in various analytical and pharmaceutical applications. Its ability to form covalent bonds with nucleophilic sites makes it a valuable tool in research involving chemical interactions with biological systems .
Eigenschaften
CAS-Nummer |
13441-97-9 |
|---|---|
Molekularformel |
C7H19Cl3N2 |
Molekulargewicht |
237.6 g/mol |
IUPAC-Name |
N'-(2-chloroethyl)-N'-ethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H17ClN2.2ClH/c1-2-10(7-4-8)6-3-5-9;;/h2-7,9H2,1H3;2*1H |
InChI-Schlüssel |
OLCHIFLPQMWFDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCN)CCCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



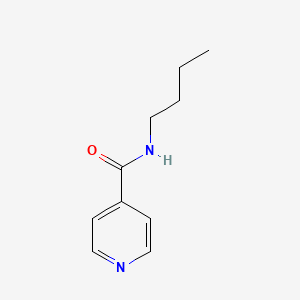
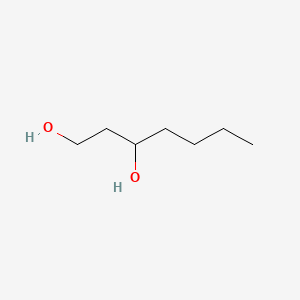

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
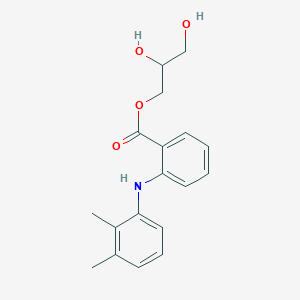
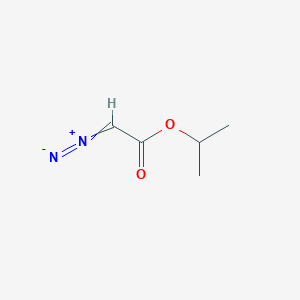
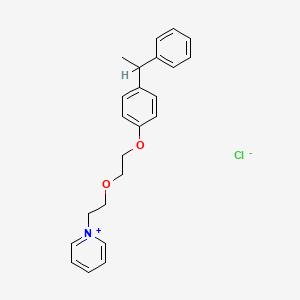


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
